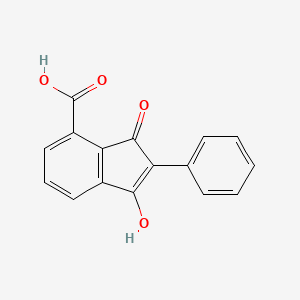![molecular formula C20H14Br4 B14481892 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene CAS No. 66217-05-8](/img/structure/B14481892.png)
1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene is a brominated organic compound. It is known for its flame-retardant properties and is used in various industrial applications. The compound’s structure consists of a phenylene ring substituted with bromine atoms and benzene rings connected via methylene bridges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene typically involves the bromination of a precursor compound. One common method includes the reaction of bromine with a suitable aromatic compound in the presence of a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out at low temperatures (0-3°C) to control the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. For example, a reactor is charged with bromine and anhydrous aluminum bromide, followed by the addition of xylene. The reaction mixture is cooled and stirred to ensure complete bromination. The resulting product is then purified and isolated .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic applications and effects on human health.
Industry: Widely used as a flame retardant in polymers and other materials to enhance fire resistance.
Wirkmechanismus
The mechanism of action of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene involves its interaction with various molecular targets. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire. In biological systems, it may mimic thyroid hormones and bind to transport proteins, potentially disrupting normal hormonal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications.
1,2,4,5-Tetrabromobenzene: Used as a synthetic intermediate in various chemical reactions.
2,3,5,6-Tetrabromo-1,4-benzoquinone: Studied for its unique chemical properties and applications.
Uniqueness
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]dibenzene is unique due to its specific structure, which provides distinct flame-retardant properties and potential biological effects. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
66217-05-8 |
|---|---|
Molekularformel |
C20H14Br4 |
Molekulargewicht |
573.9 g/mol |
IUPAC-Name |
1,4-dibenzyl-2,3,5,6-tetrabromobenzene |
InChI |
InChI=1S/C20H14Br4/c21-17-15(11-13-7-3-1-4-8-13)18(22)20(24)16(19(17)23)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
CMMUZMMDJXCFJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C(=C(C(=C2Br)Br)CC3=CC=CC=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


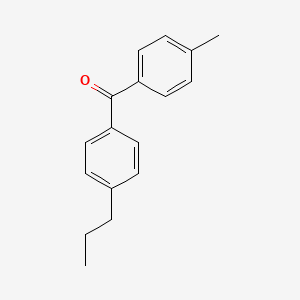
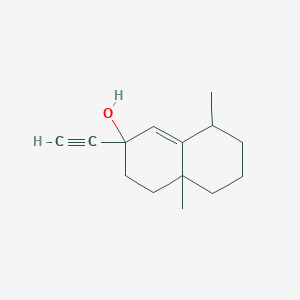
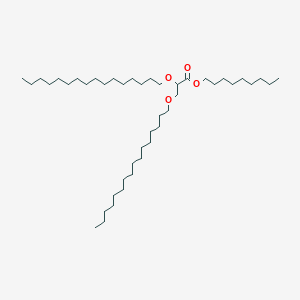
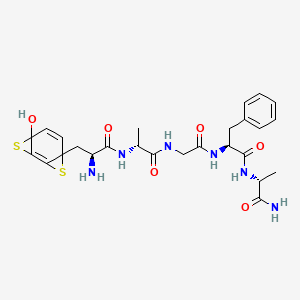

![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)

![N-[Cyclopropyl(4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14481853.png)
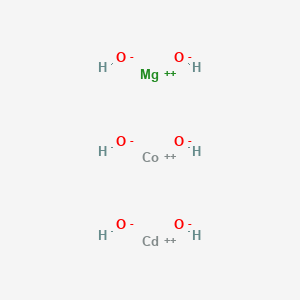
![2-[Hexadecyl(2-hydroxyethyl)amino]ethyl hexadecanoate](/img/structure/B14481864.png)
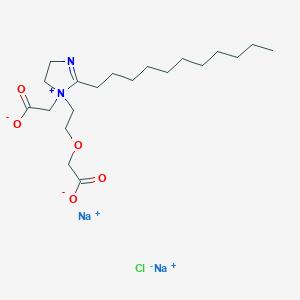
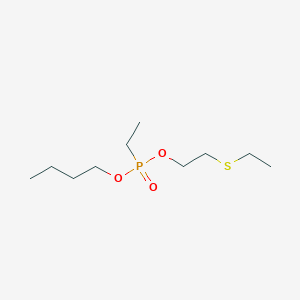
![4-[(Benzyloxy)methyl]-2,6-di-tert-butylphenol](/img/structure/B14481882.png)
